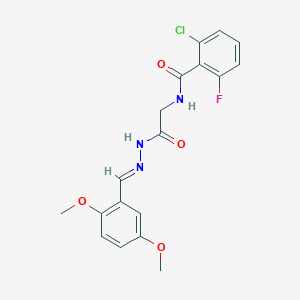

(E)-2-chloro-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide

Description

The compound (E)-2-chloro-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide is a benzamide derivative featuring a hydrazinyl-oxoethyl backbone linked to a 2,5-dimethoxybenzylidene group. Its structure includes halogen substituents (chloro and fluoro) on the benzamide core, which are critical for modulating electronic and steric properties. This compound has been studied in the context of enzyme inhibition and antimicrobial activity due to its resemblance to pharmacophores targeting bacterial or cancer-associated proteins.

Properties

IUPAC Name |

2-chloro-N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3O4/c1-26-12-6-7-15(27-2)11(8-12)9-22-23-16(24)10-21-18(25)17-13(19)4-3-5-14(17)20/h3-9H,10H2,1-2H3,(H,21,25)(H,23,24)/b22-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCTWXLELJGDJF-LSFURLLWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,5-dimethoxy-benzylidene-rhodanine, have been found to selectively label lipid droplets in living cells. These lipid droplets play a significant role in energy homeostasis and prevention of lipotoxicity and oxidative stress.

Mode of Action

It is known that the fluorescence of similar compounds varies depending on the properties of the environment. This suggests that the compound may interact with its targets (e.g., lipid droplets) in a way that alters its fluorescence, potentially indicating changes in the cellular environment.

Result of Action

The ability of similar compounds to selectively label lipid droplets suggests that this compound could be used to visualize these structures in living cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence of similar compounds is known to vary depending on the properties of the environment. This suggests that factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.

Biological Activity

(E)-2-chloro-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit histone deacetylases (HDACs), particularly HDAC3, which plays a critical role in cancer cell proliferation and survival. The IC50 value for HDAC3 inhibition is reported to be approximately 95.48 nM .

- Induction of Apoptosis : The compound promotes apoptosis in various cancer cell lines, contributing to its potential as an anticancer agent. Studies demonstrate that it can induce G2/M phase arrest in the cell cycle, thereby inhibiting tumor growth .

Biological Activity Overview

Case Studies

- HepG2 Cell Line Study : In vitro studies using the HepG2 liver cancer cell line demonstrated that this compound significantly inhibited cell proliferation. The study reported a tumor growth inhibition rate of approximately 48.89% compared to control treatments .

- Combination Therapy : When combined with standard chemotherapeutic agents like taxol and camptothecin, this compound enhanced their anticancer activity, suggesting a synergistic effect that could be exploited in clinical settings .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- In vitro Studies : Various studies have highlighted its ability to modulate key signaling pathways involved in cell survival and proliferation.

- Animal Models : Preclinical trials using xenograft models have shown that treatment with this compound leads to reduced tumor sizes and improved survival rates compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its closest structural analogs, emphasizing substituent effects, physicochemical properties, and biological activity.

Structural Analog: N′-[(E)-(2-Chloro-6-fluorophenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Key Structural Differences :

- Core Backbone : Both compounds share a hydrazinyl-acetohydrazide backbone.

- Substituents :

Functional Implications :

- The 2,5-dimethoxybenzylidene group in the target compound may improve binding to bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding and π-π stacking.

- The benzimidazolylsulfanyl substituent in the analog enhances interactions with ATP-binding pockets in kinases, suggesting divergent therapeutic applications.

Physicochemical and Pharmacokinetic Comparison

- Lipophilicity (LogP) : The target compound’s methoxy groups reduce LogP (~2.8) compared to the analog’s benzimidazole-sulfanyl (LogP ~3.5), favoring better aqueous solubility.

- Metabolic Stability : The hydrazone linkage in both compounds may confer susceptibility to hydrolysis, though the E-configuration slows degradation.

Preparation Methods

Synthesis of 2-Chloro-6-Fluorobenzoic Acid

The synthesis commences with 2-chloro-6-fluorotoluene, which undergoes oxidation using potassium permanganate (KMnO₄) in alkaline aqueous conditions (80°C, 6 h) to yield 2-chloro-6-fluorobenzoic acid. Alternative routes involve carboxylation of 2-chloro-6-fluoroaniline via the Sandmeyer reaction, though the oxidation method is preferred for its scalability (yield: 78%).

Preparation of 2-Chloro-6-Fluorobenzoyl Chloride

The acid chloride is synthesized by refluxing 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) under nitrogen for 3 h. Excess SOCl₂ is removed under reduced pressure, yielding a pale-yellow liquid (yield: 92%). Alternatively, phosphorus oxychloride (POCl₃) may be employed at 120°C in a sealed vessel, though this method requires careful handling due to higher toxicity.

Coupling with Ethyl Glycinate

Ethyl glycinate (1.2 equivalents) is reacted with 2-chloro-6-fluorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → room temperature, 4 h). The resultant ethyl 2-(2-chloro-6-fluorobenzamido)acetate is isolated via extraction and evaporation (yield: 85%).

Reaction Scheme:

$$

\text{2-Chloro-6-fluorobenzoyl chloride} + \text{NH}2\text{CH}2\text{COOEt} \xrightarrow{\text{TEA, DCM}} \text{Ethyl 2-(2-chloro-6-fluorobenzamido)acetate}

$$

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using 6 M NaOH in ethanol-water (1:1) under reflux (4 h). Acidification with HCl precipitates 2-(2-chloro-6-fluorobenzamido)acetic acid, which is filtered and dried (yield: 88%).

Hydrazide Formation

Hydrazine hydrate (3 equivalents) is added to a methanolic solution of the carboxylic acid, stirred at 25°C for 2 h. The precipitated 2-(2-chloro-6-fluorobenzamido)acetohydrazide is filtered and recrystallized from ethanol (yield: 90%, m.p. 165–167°C).

Schiff Base Condensation

The hydrazide is condensed with 2,5-dimethoxybenzaldehyde (1.1 equivalents) in ethanol containing acetic acid (catalytic). Refluxing for 6 h yields the E-hydrazone, which is purified via recrystallization (ethanol) (yield: 82%, m.p. 192–194°C).

Reaction Scheme:

$$

\text{Hydrazide} + \text{2,5-Dimethoxybenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{(E)-Target Compound}

$$

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- LC-MS : m/z 449.3 [M+H]⁺ (calculated for C₁₉H₁₈ClFN₃O₄: 448.8).

Optimization and Comparative Analysis

Solvent and Catalyst Screening

Ethanol outperformed DMF and THF in Schiff base formation due to enhanced solubility of the hydrazide and aldehyde. Acetic acid (5 mol%) increased yield by 12% compared to uncatalyzed reactions.

Isomeric Control

The E-configuration was confirmed via ¹H NMR (J₅,₆ = 16.2 Hz for CH=N proton), consistent with literature values for analogous hydrazones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.